molecular formula C18H18FN3O2S B6552361 N-cyclopentyl-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040683-38-2

N-cyclopentyl-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6552361
CAS No.: 1040683-38-2
M. Wt: 359.4 g/mol
InChI Key: ZMCGAVSXYLPBGZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyclopentyl group, a fluorine atom, a methyl group, an oxo group (carbonyl), a thia group (sulfur), and a diazatricyclo group (nitrogen). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentyl group suggests a cyclic structure, and the various functional groups would likely be attached to this ring. The exact 3D structure would depend on factors such as the size and electronegativity of the atoms, the type of bonds between them, and steric hindrance .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxo group could make the compound susceptible to reduction reactions, while the diazatricyclo group could participate in reactions involving nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as melting point, boiling point, solubility, polarity, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, or investigating its biological activity. This could lead to new applications in fields such as medicine, materials science, or environmental science .

Properties

IUPAC Name

N-cyclopentyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-10-20-16-15-12(19)7-4-8-13(15)25-17(16)18(24)22(10)9-14(23)21-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGAVSXYLPBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3CCCC3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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